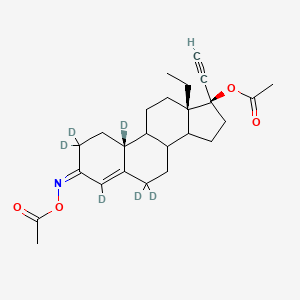

N-Acetyl Norgestimate-d6

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C25H33NO4 |

|---|---|

分子量 |

417.6 g/mol |

IUPAC 名称 |

[(3Z,10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/b26-19-/t20-,21?,22?,23?,24-,25-/m0/s1/i7D2,8D2,15D,20D |

InChI 键 |

JWLHCJCKDYVRNJ-TUSHKTESSA-N |

手性 SMILES |

[2H]C\1=C2[C@](CC(/C1=N/OC(=O)C)([2H])[2H])(C3CC[C@]4(C(C3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H] |

规范 SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34 |

产品来源 |

United States |

Foundational & Exploratory

What is N-Acetyl Norgestimate-d6 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetyl Norgestimate-d6, a crucial tool in modern bioanalytical research. We will delve into its chemical properties, primary applications, and the detailed methodologies for its use, particularly as an internal standard in pharmacokinetic and bioequivalence studies of Norgestimate and its metabolites.

Core Concepts: Understanding this compound

This compound is the deuterated, stable isotope-labeled analog of N-Acetyl Norgestimate. N-Acetyl Norgestimate itself is an intermediate in the synthesis of Norgestimate, a synthetic progestin widely used in oral contraceptives.[1] The key feature of this compound is the replacement of six hydrogen atoms with deuterium. This substitution results in a molecule with a higher molecular weight than its unlabeled counterpart but with nearly identical chemical and physical properties.

The primary and most critical application of this compound in research is as an internal standard for quantitative analysis using mass spectrometry.[2] In such applications, a known amount of the deuterated standard is added to biological samples (e.g., plasma, serum) before sample preparation and analysis. Because the internal standard behaves almost identically to the analyte of interest (the non-deuterated form) during extraction, chromatography, and ionization, it allows for highly accurate and precise quantification by correcting for any sample loss or matrix effects.

While this compound is a valuable tool, it is important to note that in many bioanalytical methods, the deuterated form of the active metabolite, such as 17-desacetyl norgestimate-d6, is also commonly used as an internal standard for the quantification of that specific metabolite.[3][4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C25H27D6NO4 | [1] |

| Molecular Weight | 417.58 g/mol | [1] |

| Appearance | Light Yellow Powder | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [1] |

| Synonyms | N-Acetyl Norgestimate D6; Norgestimate-3-acetate-2,2,4,6,6,10-D6; Norgestimate-3-acetate-D6 | [1] |

Application in Bioanalytical Methods: A Case Study

The utility of a deuterated internal standard is best illustrated through a practical experimental protocol. Below is a detailed methodology for the quantification of 17-desacetyl norgestimate (a major active metabolite of Norgestimate) in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with 17-desacetyl norgestimate-d6 as the internal standard. This method is analogous to how this compound would be used for the quantification of N-Acetyl Norgestimate.

Experimental Protocol: Quantification of 17-desacetyl norgestimate in Human Plasma

This protocol is based on a validated UPLC-MS/MS method and is presented to illustrate the application of a deuterated internal standard.[3][4][5][6]

3.1.1. Materials and Reagents:

-

Analytes: 17-desacetyl norgestimate

-

Internal Standard: 17-desacetyl norgestimate-d6

-

Solvents: Acetonitrile, Methanol (Gradient Grade)

-

Additives: Formic Acid (LC/MS Grade)

-

Extraction: Solid-Phase Extraction (SPE) cartridges

-

Biological Matrix: Drug-free human plasma

3.1.2. Sample Preparation:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 1.5 mL centrifuge tube, add 200 µL of the plasma sample.

-

Spike the sample with a known concentration of the internal standard, 17-desacetyl norgestimate-d6.

-

Perform a solid-phase extraction to remove proteins and other interfering substances from the plasma.

-

Elute the analyte and internal standard from the SPE cartridge.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

3.1.3. UPLC-MS/MS Conditions:

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| UPLC System | Waters Acquity UPLC or equivalent |

| Column | Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Total Run Time | 4.5 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | 17-desacetyl norgestimate (Analyte) | 17-desacetyl norgestimate-d6 (Internal Standard) |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) Positive | Electrospray Ionization (ESI) Positive |

| MRM Transition (m/z) | 328.4 → 124.1 | 334.3 → 91.1 |

| Dwell Time | 200 ms | 200 ms |

3.1.4. Bioanalytical Method Validation Parameters:

The performance of the method described above was validated according to regulatory guidelines. The key validation parameters are summarized below.

Table 3: Method Validation Summary

| Parameter | Result |

| Linear Range | 20–5000 pg/mL |

| Correlation Coefficient (r²) | ≥0.9988 |

| Intra-run and Inter-run Precision | Within 10% |

| Intra-run and Inter-run Accuracy | Within 10% |

| Overall Recovery (Analyte) | 96.30% |

| Overall Recovery (Internal Standard) | 93.90% |

| Lower Limit of Quantification (LLOQ) | 20 pg/mL |

Norgestimate's Mechanism of Action and Metabolic Pathway

To understand the context in which this compound is used, it is essential to be familiar with the biological activity and metabolism of the parent drug, Norgestimate.

Mechanism of Action: Hormonal Regulation

Norgestimate is a progestin, a synthetic progestogen. Its primary mechanism of action as a contraceptive is the suppression of the hypothalamic-pituitary-ovarian (HPO) axis.[7][8] By mimicking the effects of progesterone, Norgestimate provides negative feedback to the hypothalamus and pituitary gland, leading to a reduction in the secretion of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH).[1][7] The suppression of the LH surge is critical for preventing ovulation.[8]

Metabolic Pathway

Upon oral administration, Norgestimate undergoes rapid and extensive first-pass metabolism in the intestines and liver.[7][9][10] It is deacetylated to its primary active metabolite, 17-desacetylnorgestimate (norelgestromin).[7][9] This metabolite is then further metabolized to other active and inactive compounds, including norgestrel.[7] These metabolites are eventually conjugated and eliminated from the body.[7][10]

Conclusion

This compound, along with other deuterated analogs of Norgestimate and its metabolites, represents an indispensable tool for researchers in drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the accuracy and reliability of pharmacokinetic data, which is fundamental for regulatory submissions and our understanding of drug disposition in the human body. The methodologies and concepts outlined in this guide provide a solid foundation for the effective application of this critical research chemical.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Norgestimate? [synapse.patsnap.com]

- 9. Norgestimate - Wikipedia [en.wikipedia.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

N-Acetyl Norgestimate-d6 chemical properties and structure elucidation.

An In-depth Technical Guide to N-Acetyl Norgestimate-d6: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and the analytical methodologies used for the structure elucidation of this compound. This deuterated analog of N-Acetyl Norgestimate serves as a crucial internal standard for the quantitative analysis of norgestimate and its metabolites in various biological matrices.

Chemical Properties

This compound is a stable isotope-labeled compound.[] Its physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C25H27D6NO4[][2] |

| Molecular Weight | 417.58 g/mol [][2] |

| CAS Number | 1263195-02-3[][2] |

| Appearance | Light Yellow Powder[], White Solid[2] |

| Purity | >98%[], 98.6% by HPLC[2] |

| Deuterium Incorporation | >98% atom D[2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol[] |

| IUPAC Name | [(3E,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate[] |

| Synonyms | N-Acetyl Norgestimate D6, Norgestimate-3-acetate-2,2,4,6,6,10-D6, Norgestimate-3-acetate-D6, Norgestimate-N-acetate-2,2,4,6,6,10-d6[][2] |

Structure Elucidation

The confirmation of the chemical structure of this compound and its purity is accomplished through a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of this compound. A typical experimental setup would involve:

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A reverse-phase C18 column is commonly used for steroid analysis.

-

Mobile Phase : A gradient mixture of organic solvent (e.g., acetonitrile or methanol) and water.

-

Detection : UV detection at a wavelength suitable for the chromophore in the molecule (e.g., ~240 nm).

-

Analysis : The purity is determined by the area percentage of the principal peak in the chromatogram. Purity levels are typically reported to be high, such as 98.6%[2] or greater than 98%[].

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound.

-

Ionization Technique : Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, often detecting the protonated molecule [M+H]+.

-

Mass Analyzer : A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, can be used to determine the accurate mass of the molecule, confirming its elemental composition.

-

Application : In quantitative bioanalytical methods, such as LC-MS/MS, this compound is used as an internal standard for the quantification of norgestimate and its metabolites, like 17-desacetyl norgestimate.[3][4] The deuterium labeling results in a mass shift, allowing for its differentiation from the unlabeled analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules.

-

¹H NMR : Proton NMR would be used to confirm the overall structure of the molecule and the positions of the deuterium labels. The absence or significant reduction of signals at the deuterated positions (2, 2, 4, 6, 6, and 10) would confirm the isotopic labeling.

-

¹³C NMR : Carbon-13 NMR provides information about the carbon skeleton of the molecule.

-

2D NMR : Techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity between protons and carbons, providing unambiguous proof of the structure.

Visualizations

Logical Workflow for Structure Elucidation

Caption: A logical workflow for the synthesis and structural confirmation of this compound.

Relationship Diagram

Caption: The relationship between Norgestimate, its intermediate, and its deuterated analog.

References

Synthesis and Characterization of N-Acetyl Norgestimate-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Acetyl Norgestimate-d6, a deuterated analog of an intermediate in the synthesis of the progestin Norgestimate. This isotopically labeled compound is a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis by mass spectrometry.[1] This document outlines a detailed methodology for its synthesis, purification, and characterization, supported by quantitative data and visual workflows.

Introduction

This compound is the deuterated form of N-Acetyl Norgestimate, an intermediate in the preparation of Norgestimate, a synthetic progestin used in oral contraceptives.[2] The incorporation of six deuterium atoms at the 2,2,4,6,6, and 10 positions of the steroid backbone provides a mass shift that allows for its use as an internal standard in bioanalytical assays, without significantly altering its chemical properties.[3][4] The stability of the carbon-deuterium bonds also imparts a greater resistance to metabolic degradation, which can be advantageous in certain experimental contexts.[3] This guide details a reproducible synthesis and a comprehensive characterization workflow for this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the N-acetylation of Norgestimate-d6. This reaction is a standard procedure for the acetylation of oximes, utilizing acetic anhydride as the acetylating agent and pyridine as a base and solvent.

Experimental Protocol: N-Acetylation of Norgestimate-d6

Materials:

-

Norgestimate-d6

-

Acetic Anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Toluene

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Norgestimate-d6 (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate).

-

Acetylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (2.0 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of methanol. Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to afford the pure product.

Table 1: Synthesis Reagents and Conditions

| Parameter | Value |

| Starting Material | Norgestimate-d6 |

| Acetylating Agent | Acetic Anhydride |

| Base/Solvent | Anhydrous Pyridine |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | Monitored by TLC |

| Purification Method | Silica Gel Column Chromatography |

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic techniques.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, while tandem mass spectrometry (MS/MS) is used to characterize its fragmentation pattern, which is essential for its use as an internal standard in quantitative assays.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₅H₂₇D₆NO₄ |

| Molecular Weight | 417.58 |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ = 418.6 |

| HRMS (m/z) | Calculated for [M+H]⁺: 418.2811, Found: 418.2815 |

| Purity (by HPLC) | >98% |

| Isotopic Purity | >98 atom % D |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule and the successful N-acetylation of the oxime. Due to the deuteration at positions 2, 4, 6, and 10, the corresponding proton signals will be absent in the ¹H NMR spectrum. The presence of a new singlet in the ¹H NMR spectrum around 2.2 ppm and a corresponding signal in the ¹³C NMR spectrum around 169 ppm are indicative of the acetyl group.

Table 3: Theoretical ¹H and ¹³C NMR Data for this compound

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| ~5.8 | C4-H |

| ~2.7 | C-17 (ethynyl-H) |

| ~2.2 | N-acetyl CH₃ |

| ~2.1 | 17-acetate CH₃ |

| ~0.9 | C18-H₃ |

Visualizing Workflows and Pathways

Experimental Workflow

The overall process from starting material to the final, characterized product can be visualized as a sequential workflow.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Logical Relationship of Methodologies

The synthesis and characterization steps are logically interconnected, with the purity and structural integrity of the synthesized compound being verified by the analytical techniques.

Caption: Logical relationship between synthesis and characterization methods.

Metabolic Pathway of Norgestimate

N-Acetyl Norgestimate is a synthetic intermediate, and its direct biological signaling pathway is not established. However, understanding the metabolic fate of Norgestimate, for which N-Acetyl Norgestimate is a precursor in some synthetic routes, is crucial for its application in pharmaceutical research. Norgestimate is a prodrug that is rapidly metabolized to its active metabolites.[5][6]

Caption: Metabolic pathway of Norgestimate to its active metabolites.

References

- 1. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]

- 3. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Norgestimate - Wikipedia [en.wikipedia.org]

- 6. Biotransformation of norgestimate in women - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-Acetyl Norgestimate-d6: Properties, Application, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl Norgestimate-d6 is a stable isotope-labeled compound of significant interest in the fields of pharmaceutical research and development, particularly in the analytical and pharmacokinetic profiling of the progestin norgestimate. As a deuterated analog of N-Acetyl Norgestimate, an intermediate in the synthesis of norgestimate, it serves as an invaluable internal standard for bioanalytical methods.[] This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in pharmacokinetic studies, and a representative analytical workflow.

Core Compound Data

A precise understanding of the fundamental properties of this compound is crucial for its effective application in a research setting. The key identifiers and molecular characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 1263195-02-3 | [2] |

| Molecular Formula | C25H27D6NO4 | [][2] |

| Molecular Weight | 417.58 g/mol | [][2] |

| Appearance | White to Light Yellow Powder/Solid | [][2] |

| Purity | Typically >98% by HPLC | [2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [] |

Role in Pharmacokinetic Studies of Norgestimate

Norgestimate is a progestin widely used in oral contraceptives.[] It functions as a prodrug, undergoing rapid and extensive metabolism in the body to form its active metabolites, primarily norelgestromin (17-deacetylnorgestimate) and, to a lesser extent, levonorgestrel.[3] N-Acetyl Norgestimate is recognized as an intermediate in the synthetic pathway of norgestimate.

Due to the rapid conversion of norgestimate, accurate quantification of the parent drug and its metabolites in biological matrices is challenging. Stable isotope-labeled internal standards, such as this compound, are essential for robust and reliable bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a deuterated standard, which has a higher mass but similar physicochemical properties to the analyte, allows for precise quantification by correcting for variations in sample preparation and instrument response.

Experimental Protocols: A Representative UPLC-MS/MS Method for Norgestimate Metabolite Quantification

Objective: To determine the concentration of 17-desacetyl norgestimate in human plasma samples.

Internal Standard: 17-desacetyl norgestimate-d6 (a closely related deuterated metabolite, often used in conjunction with or interchangeably in principle with this compound for analytical purposes).

Methodology:

-

Sample Preparation (Solid-Phase Extraction):

-

Thaw human plasma samples containing 17-desacetyl norgestimate.

-

Spike the plasma samples with a known concentration of the internal standard (17-desacetyl norgestimate-d6).

-

Pre-treat the samples (e.g., with a buffer solution).

-

Load the samples onto a pre-conditioned solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analyte and internal standard from the cartridge with a suitable elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent.

-

-

UPLC-MS/MS Analysis:

-

Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).

-

Flow Rate: A typical flow rate for UPLC.

-

Injection Volume: A small volume of the reconstituted sample.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both 17-desacetyl norgestimate and the 17-desacetyl norgestimate-d6 internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of the analyte in the unknown samples by comparing their peak area ratios to a standard curve generated from samples with known concentrations of the analyte and a constant concentration of the internal standard.

-

Workflow and Signaling Pathway

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the logical workflow for a typical pharmacokinetic study involving the quantification of a norgestimate metabolite using a deuterated internal standard.

Metabolic Pathway of Norgestimate

This compound is primarily used for the analytical tracking of norgestimate and its metabolites. The biological activity stems from the downstream products of norgestimate metabolism. The simplified metabolic pathway is depicted below.

Conclusion

This compound is a critical tool for researchers and scientists in the field of drug development. Its role as a stable isotope-labeled internal standard enables the accurate and precise quantification of norgestimate and its active metabolites in biological systems. This technical guide has provided essential information on its chemical properties and a detailed overview of its application in a representative bioanalytical workflow, underscoring its importance in modern pharmacokinetic and metabolic research.

References

- 2. esschemco.com [esschemco.com]

- 3. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Isotopic Labeling of N-Acetyl Norgestimate-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetyl Norgestimate-d6, a deuterated analog of an active metabolite of the progestin Norgestimate. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry. This document outlines its chemical properties, provides insights into its analytical characterization, and discusses the biological pathways of its parent compound, Norgestimate.

Core Compound Specifications

This compound is a stable isotope-labeled version of N-Acetyl Norgestimate, an intermediate in the metabolism of Norgestimate.[] The incorporation of six deuterium atoms provides a distinct mass shift, enabling its use as an internal standard in bioanalytical assays to ensure accuracy and precision.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₇D₆NO₄ | [] |

| Molecular Weight | 417.58 g/mol | [] |

| CAS Number | 1263195-02-3 | [] |

| IUPAC Name | [(3E,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | [] |

| Synonyms | N-Acetyl Norgestimate D6; Norgestimate-3-acetate-2,2,4,6,6,10-D6; Norgestimate-3-acetate-D6; (17α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-3-one O-Acetyloxime-d6; Norgestimate-N-acetate-2,2,4,6,6,10-d6 | [] |

| Appearance | Light Yellow Powder | [] |

| Purity | >98% | [] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [] |

Experimental Protocols

While a specific, publicly available, detailed synthesis protocol for this compound is not available, a general plausible synthetic approach can be inferred from the synthesis of other deuterated and acetylated compounds. The synthesis would likely involve the deuteration of a suitable Norgestimate precursor followed by acetylation. General methods for the synthesis of deuterated nitrogen heterocycles often involve hydrogen isotope exchange reactions, the use of deuterated reducing agents, or trapping of metalated precursors with a deuterium source.[4][5] The subsequent N-acetylation could be achieved using a suitable acetylating agent.

Analytical Method for Quantification of a Related Deuterated Metabolite (17-desacetyl norgestimate-d6)

A validated UPLC-MS/MS method has been reported for the quantification of 17-desacetyl norgestimate in human plasma, using 17-desacetyl norgestimate-d6 as an internal standard.[6][7] This method provides a framework for the analytical protocols that would be used for this compound.

Sample Preparation: Solid-phase extraction is a common technique for extracting the analyte and internal standard from a biological matrix like human plasma.[6][7]

Chromatography: Ultra-performance liquid chromatography (UPLC) is employed for the separation of the analytes. A gradient elution with a suitable mobile phase on a C18 column is a typical setup.[6][7]

Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[6][7]

| Analyte | MRM Transition (m/z) |

| 17-desacetyl norgestimate | 328.4 → 124.1 |

| 17-desacetyl norgestimate-d6 | 334.3 → 91.1 |

Method Validation Parameters (for 17-desacetyl norgestimate and its d6 analogue):

| Parameter | Result | Reference |

| Linearity Range | 20-5000 pg/mL | [6][7] |

| Correlation Coefficient (r²) | ≥0.9988 | [6][7] |

| Intra- and Inter-run Precision | Within 10% | [6][7] |

| Intra- and Inter-run Accuracy | Within 10% | [6][7] |

| Overall Recovery (17-desacetyl norgestimate) | 96.30% | [6][7] |

| Overall Recovery (17-desacetyl norgestimate-d6) | 93.90% | [6][7] |

Biological Signaling Pathways of Norgestimate

Norgestimate is a synthetic progestogen that exerts its biological effects primarily through its active metabolites, which interact with progesterone and androgen receptors.[8][9] Its contraceptive action is mainly achieved by suppressing the hypothalamic-pituitary-ovarian axis, leading to the inhibition of ovulation.[10][11]

Caption: Norgestimate's contraceptive mechanism of action.

Norgestimate's metabolites bind to progesterone receptors, initiating a signaling cascade that mimics the effects of natural progesterone.[12][13] This includes modulating gene expression to alter the endometrium and cervical mucus.[10]

Caption: Progesterone receptor signaling pathway of Norgestimate metabolites.

Additionally, Norgestimate and its metabolites exhibit weak androgenic activity.[14][15] They can bind to androgen receptors, though with much lower affinity than natural androgens, which contributes to their overall pharmacological profile.[14][16]

Caption: Androgen receptor interaction of Norgestimate metabolites.

Conclusion

This compound is an indispensable tool for the accurate quantification of N-Acetyl Norgestimate in biological samples. Its well-defined chemical properties and the established analytical methodologies for related deuterated compounds underscore its reliability in pharmacokinetic and metabolic research. A thorough understanding of the biological pathways of its parent compound, Norgestimate, provides the necessary context for interpreting the data generated using this stable isotope-labeled standard. This guide serves as a foundational resource for scientists and researchers in the field of drug development and analysis.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. veeprho.com [veeprho.com]

- 4. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 6. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins. | Semantic Scholar [semanticscholar.org]

- 10. What is the mechanism of Norgestimate? [synapse.patsnap.com]

- 11. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Induction of androgen receptor activity by norgestimate and norelgestromin in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iris.unimore.it [iris.unimore.it]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Acetyl Norgestimate-d6 Versus its Unlabeled Counterpart

This technical guide provides a comprehensive comparison of this compound and its unlabeled counterpart, N-Acetyl Norgestimate. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The guide delves into the physicochemical properties, metabolism, mechanism of action, and analytical methodologies related to these compounds.

N-Acetyl Norgestimate is an intermediate in the synthesis of Norgestimate, a synthetic progestin widely used in oral contraceptives.[] The deuterated form, this compound, serves as a crucial internal standard in bioanalytical assays due to its chemical similarity and mass difference from the unlabeled compound.[]

Physicochemical Properties

The fundamental properties of N-Acetyl Norgestimate and its deuterated analog are summarized below. The primary distinction lies in the increased molecular weight of the deuterated compound due to the incorporation of six deuterium atoms.

| Property | N-Acetyl Norgestimate | This compound |

| Molecular Formula | C25H33NO4 | C25H27D6NO4 |

| Molecular Weight | 411.54 g/mol | 417.58 g/mol [][2][3] |

| CAS Number | 1060384-93-1 | 1263195-02-3[][2] |

| Appearance | Light Yellow Powder[] | White Solid[2] |

| Purity | >98% | >98%[] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol[] | Soluble in Chloroform, Ethyl Acetate, Methanol[] |

Metabolism of Norgestimate

Norgestimate, for which N-Acetyl Norgestimate is an intermediate, is a prodrug that undergoes rapid and extensive metabolism following oral administration.[4][5] The primary active metabolites are 17-deacetylnorgestimate (norelgestromin) and norgestrel (levonorgestrel).[5][6][7] This metabolic cascade is critical to the pharmacological activity of norgestimate.

The metabolic pathway involves deacetylation and deoximation, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[6][8]

Mechanism of Action and Signaling Pathway

As a progestin, norgestimate's primary mechanism of action is the agonism of the progesterone receptor.[4] This interaction with the progesterone receptor in the hypothalamus leads to a decrease in the pulse frequency of gonadotropin-releasing hormone (GnRH).[6][9] This, in turn, suppresses the pituitary's release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), ultimately inhibiting ovulation.[6][9]

Norgestimate also exhibits anti-androgenic effects by increasing the hepatic synthesis of sex hormone-binding globulin (SHBG), which binds to and reduces the concentration of free testosterone in circulation.[6][10] This makes it effective in the treatment of acne.[10][11]

Pharmacokinetic Properties of Norgestimate Metabolites

While pharmacokinetic data for N-Acetyl Norgestimate is not extensively available due to its nature as a synthetic intermediate, the pharmacokinetic parameters of norgestimate's active metabolites are well-documented.

| Parameter | 17-Deacetylnorgestimate | Norgestrel |

| Cmax | 1.82 ng/mL[5][6] | 2.79 ng/mL[5][6] |

| Tmax | 1.5 h[5][6] | 1.7 h[5][6] |

| AUC | 16.1 hng/mL[5][6] | 49.9 hng/mL[5][6] |

| Protein Binding | 97.2% (to albumin)[6][12] | >97% (92.5% to SHBG)[6][12] |

| Elimination Half-life | 12-30 h[5] | 24-32 h[4] |

Experimental Protocols

Quantification of 17-Desacetyl Norgestimate Using its Deuterated Internal Standard by LC-MS/MS

The use of a deuterated internal standard is essential for correcting for matrix effects and variations in sample processing and instrument response in LC-MS/MS analysis. The following is a representative protocol for the quantification of 17-desacetyl norgestimate in human plasma.

1. Sample Preparation:

-

Stock Solutions: Prepare stock solutions of 17-desacetyl norgestimate and 17-desacetyl norgestimate-d6 in methanol at concentrations of 250 µg/mL and 100 µg/mL, respectively.[13]

-

Working Solutions: Prepare working standard solutions by serial dilution of the stock solutions with a methanol/water (50/50, v/v) mixture.[13]

-

Calibration and QC Samples: Spike drug-free human plasma with the working standard solutions to create calibration curve and quality control (QC) samples.[13]

-

Extraction: Perform solid-phase extraction of the plasma samples.[14][15]

2. Chromatographic Conditions:

-

LC System: Ultra-Performance Liquid Chromatography (UPLC) system.[14][15]

-

Column: A suitable reversed-phase column, such as a Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 µm).[16]

-

Mobile Phase: A gradient elution using a mixture of solvents like acetonitrile and water with formic acid.[13]

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Run Time: A short run time, for example, 4.5 minutes, is achievable.[14][15]

3. Mass Spectrometric Conditions:

-

MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[16]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

-

Ion Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.[13]

-

Use a weighted linear regression (e.g., 1/concentration²) to fit the calibration curve.[13]

-

Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Analytical Method Validation Parameters

A validated bioanalytical method ensures the reliability of the results. Key validation parameters for the LC-MS/MS assay are summarized below.

| Parameter | Result |

| Linearity Range | 20–5000 pg/mL[13][14][15] |

| Correlation Coefficient (r²) | ≥0.9988[13][14][15] |

| Intra-run Precision & Accuracy | Within 10%[13][14][15] |

| Inter-run Precision & Accuracy | Within 10%[13][14][15] |

| Recovery (17-desacetyl norgestimate) | 96.30%[13][14][15] |

| Recovery (17-desacetyl norgestimate-d6) | 93.90%[13][14][15] |

Conclusion

N-Acetyl Norgestimate and its deuterated counterpart, this compound, are pivotal compounds in the study and development of norgestimate-containing pharmaceuticals. While N-Acetyl Norgestimate is a key intermediate in the synthesis of the active drug, the deuterated form is indispensable for accurate bioanalysis. The use of this compound as an internal standard in LC-MS/MS assays allows for precise and reliable quantification of norgestimate's metabolites in biological matrices. A thorough understanding of norgestimate's metabolism and mechanism of action is fundamental for its clinical application and for the development of future progestin-based therapies. The data and protocols presented in this guide offer a comprehensive technical overview for professionals in the field.

References

- 2. esschemco.com [esschemco.com]

- 3. scbt.com [scbt.com]

- 4. Norgestimate - Wikipedia [en.wikipedia.org]

- 5. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Pharmacologic and pharmacokinetic characteristics of norgestimate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Norgestimate? [synapse.patsnap.com]

- 10. Norgestimate/Ethinyl Estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 11. drugs.com [drugs.com]

- 12. Serum distribution of the major metabolites of norgestimate in relation to its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to N-Acetyl Norgestimate-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetyl Norgestimate-d6, a deuterated analog of a norgestimate intermediate. This document details its commercial availability, summarizes key technical data, and presents a comprehensive, adaptable experimental protocol for its use as an internal standard in analytical methodologies. Furthermore, it visualizes the relevant biological pathway of the parent compound, norgestimate, and a typical analytical workflow.

Commercial Availability and Product Specifications

This compound is available from several commercial suppliers as a stable isotope-labeled internal standard for use in bioanalytical and pharmacokinetic studies. The deuterated standard allows for precise quantification of norgestimate and its metabolites in complex biological matrices by mass spectrometry. Below is a summary of offerings from various suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |

| ESS (Expert Synthesis Solutions) | Norgestimate-N-acetate-D6 (major) | 1263195-02-3 | C₂₅H₂₇D₆NO₄ | 98.6% by HPLC; >98% atom D | 10 mg, 25 mg, 50 mg, 100 mg |

| BOC Sciences | N-Acetyl Norgestimate-[d6] | 1263195-02-3 | C₂₅H₂₇D₆NO₄ | >98% | Custom quantities (mg, g, kg) |

| Acanthus Research | Norgestimate-3-acetate-D6 | 1263195-02-3 | C₂₃H₂₅D₆NO₃ | Not specified | In Stock - Ready to Ship |

| Santa Cruz Biotechnology | This compound | Not specified | Not specified | For Research Use Only | Inquire for details |

| MySkinRecipes | This compound | Not specified | Not specified | Not specified | Inquire for details |

| Biotech Hub Africa | This compound | 1263195-02-3 | Not specified | Not specified | 1 mg, 5 mg |

| Scintila | This compound | Not specified | Not specified | Not specified | 1 mg |

Application in Quantitative Analysis: Experimental Protocol

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of norgestimate and its metabolites in biological samples such as human plasma.[1] The following protocol is a detailed methodology adapted from a validated UPLC-MS/MS method for the analysis of a related norgestimate metabolite using a deuterated internal standard.[2][3][4] This protocol can be optimized for the specific analysis of N-Acetyl Norgestimate or its parent compounds.

Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of the analytical standard (e.g., Norgestimate) and the internal standard (this compound) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the analytical standard stock solution with a methanol/water (50:50, v/v) mixture to create working standard solutions for calibration curve and quality control (QC) samples.[2]

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same methanol/water mixture to a final concentration suitable for spiking into plasma samples (e.g., 100 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

-

Thaw frozen human plasma samples at room temperature.

-

In a clean tube, pipette 500 µL of plasma.

-

Spike with an appropriate volume of the internal standard working solution (this compound).

-

Add 0.5 mL of 1% formic acid and vortex to mix.[2]

-

Condition an Oasis HLB (1 cm³/30 mg) SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[2]

-

Load the plasma mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 20% acetonitrile in water.[2]

-

Elute the analyte and internal standard with 1.0 mL of methanol.[2]

-

Inject an aliquot (e.g., 10 µL) of the eluate into the LC-MS/MS system.[2]

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm).[2]

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).[2]

-

Flow Rate: 0.75 mL/min.[2]

-

Gradient Program:

-

Start at 50% A for 0.3 min.

-

Linear gradient to 90% A over 0.5 min.

-

Hold at 90% A for 2.7 min.

-

Return to 50% A over 0.5 min and hold for column equilibration.[2]

-

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for the analyte (Norgestimate or its metabolites) and the internal standard (this compound) should be determined and optimized.

-

Calibration and Quantification

-

Prepare a calibration curve by spiking blank plasma with known concentrations of the analytical standard working solutions.[2]

-

Process the calibration standards and QC samples alongside the unknown samples using the SPE procedure.

-

Construct the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Analytical Workflow and Biological Pathway

To further elucidate the practical application and biological context of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the signaling pathway of its parent compound, norgestimate.

Caption: A typical solid-phase extraction (SPE) and LC-MS/MS workflow for sample analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) and handling precautions for N-Acetyl Norgestimate-d6.

An In-depth Technical Guide to the Safe Handling of N-Acetyl Norgestimate-d6

This guide provides comprehensive safety data and handling precautions for this compound, a deuterated analog of N-Acetyl Norgestimate, which is an intermediate in the synthesis of Norgestimate.[] Norgestimate is a progestogen used in oral contraceptives.[] This document is intended for researchers, scientists, and professionals in drug development who may be working with this compound.

Section 1: Chemical and Physical Properties

This compound is a stable isotope-labeled compound used as an internal standard in analytical applications, such as mass spectrometry, for the accurate quantification of norgestimate and its metabolites in biological samples.[2]

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source |

| Synonyms | N-Acetyl Norgestimate D6; Norgestimate-3-acetate-2,2,4,6,6,10-D6; Norgestimate-3-acetate-D6; (17α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-3-one O-Acetyloxime-d6; Norgestimate-N-acetate-2,2,4,6,6,10-d6 | [] |

| Molecular Formula | C₂₅H₂₇D₆NO₄ | [][3] |

| Molecular Weight | 417.58 g/mol | [][3] |

| CAS Number | 1263195-02-3 | [][3] |

| Appearance | Light Yellow Powder / White solid | [][3] |

| Purity | >98% | [][3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [] |

| Storage Temperature | Recommended long-term storage at -20°C | [4] |

Section 2: Hazard Identification and Safety Precautions

The safety data for this compound and related compounds indicate potential health hazards. It is crucial to handle this compound with care, following all safety precautions.

Table 2: Hazard Identification

| Hazard | Description | GHS Pictogram | Signal Word | Hazard Statements |

| Carcinogenicity | Suspected of causing cancer | Health Hazard | Danger | H351 |

| Reproductive Toxicity | May damage fertility or the unborn child | Health Hazard | Danger | H360 |

| Acute Toxicity (Oral) | Harmful if swallowed | Exclamation Mark | Warning | H302 |

| Acute Toxicity (Dermal) | Harmful in contact with skin | Exclamation Mark | Warning | H312 |

| Acute Toxicity (Inhalation) | Harmful if inhaled | Exclamation Mark | Warning | H332 |

| Skin Irritation | Causes skin irritation | Exclamation Mark | Warning | H315 |

| Eye Irritation | Causes serious eye irritation | Exclamation Mark | Warning | H319 |

Source: The hazard information is a composite from SDS of related compounds like Norgestimate-d6, as a specific, comprehensive SDS for this compound was not available in the search results.[5]

Precautionary Statements

The following precautionary statements are critical for the safe handling of this compound:

-

P202: Do not handle until all safety precautions have been read and understood.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]

-

P308+P313: IF exposed or concerned: Get medical advice/attention.[4]

Section 3: Experimental Protocols and Handling Procedures

Adherence to strict experimental protocols is essential when working with this compound to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment must be worn at all times when handling this compound.

Caption: Required Personal Protective Equipment workflow before handling this compound.

Safe Handling Protocol

Safe handling practices are paramount to prevent contamination and accidental exposure.

Caption: Step-by-step protocol for the safe handling of this compound.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is required to contain and clean the release.

Caption: Logical workflow for responding to an accidental spill of this compound.

Section 4: First Aid Measures

In case of exposure, follow these first aid measures immediately and seek medical attention.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to a well-ventilated area to rest. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of water and non-abrasive soap. Be particularly careful to clean folds, crevices, and groin. Cold water may be used. Cover the irritated skin with an emollient. If irritation persists, seek medical attention. Wash contaminated clothing before reusing.[4] |

| Eye Contact | Check for and remove any contact lenses. Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Cold water may be used. Do not use an eye ointment. Seek medical attention.[4] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Examine the lips and mouth to ascertain whether the tissues are damaged. Loosen tight clothing. Seek immediate medical advice and show the container or label.[4] |

Section 5: Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

-

Suitable Extinguishing Media: Carbon dioxide, dry chemical powder, foam, or water spray can be used.[7][8]

-

Unusual Fire and Explosion Hazards: None indicated.[7]

-

Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8][9]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[7][8]

Section 6: Disposal Considerations

Dispose of contaminated material as waste according to all applicable local, state, and federal regulations. Do not allow the product to enter drains.[4][5]

This technical guide is based on the best available information. It is imperative to consult the most current Safety Data Sheet provided by the supplier before handling this compound and to always handle it in accordance with good industrial hygiene and safety practices.[4][7]

References

The Pivotal Role of N-Acetyl Norgestimate-d6 in Norgestimate Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of N-Acetyl Norgestimate-d6 in the context of norgestimate metabolite studies. While norgestimate undergoes rapid and extensive metabolism, the use of stable isotope-labeled internal standards is paramount for the accurate quantification of its metabolites. This document details the metabolic pathways of norgestimate, the application of deuterated standards in bioanalytical methods, and provides comprehensive experimental protocols.

Introduction to Norgestimate and its Metabolism

Norgestimate is a third-generation progestin widely used in oral contraceptives.[1][2] It is a prodrug that is rapidly and almost completely metabolized upon oral administration. The primary metabolic pathway involves deacetylation to its major active metabolite, 17-deacetylnorgestimate (norelgestromin or NGMN).[2][3] A smaller fraction is metabolized to norgestrel (NG), another active metabolite.[2][3] Unchanged norgestimate is not detected in urine.[2] The biotransformation of norgestimate is crucial to its pharmacological activity.

N-Acetyl Norgestimate , the subject of this guide, is recognized as an intermediate in the synthesis of norgestimate.[] Its deuterated form, This compound , serves as a labeled internal standard.[][5] While not a metabolite itself, its application in analytical chemistry is vital for ensuring the precision and accuracy of quantitative methods, potentially for monitoring norgestimate synthesis and detecting related impurities.

The Significance of Deuterated Internal Standards

In pharmacokinetic and drug metabolism studies, stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS). These standards are chemically identical to the analyte of interest but have a higher molecular weight due to the substitution of hydrogen atoms with deuterium.

The key advantages of using a deuterated internal standard include:

-

Correction for Matrix Effects: Co-elution with the analyte allows for the normalization of signal suppression or enhancement caused by the biological matrix.

-

Improved Accuracy and Precision: It compensates for variability in sample preparation, extraction recovery, and injection volume.

-

Enhanced Method Robustness: Leads to more reliable and reproducible results across different analytical runs and laboratories.

Metabolic Pathways of Norgestimate

Norgestimate's metabolism is complex, involving several enzymatic processes. The primary pathway leads to the formation of its active metabolites.

Quantitative Analysis of Norgestimate Metabolites

The accurate quantification of norgestimate's active metabolites, 17-deacetylnorgestimate and norgestrel, is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS is the preferred analytical technique due to its high sensitivity and selectivity.

Data Presentation

The following tables summarize key quantitative data from studies on norgestimate metabolites.

Table 1: Pharmacokinetic Parameters of Norgestimate Metabolites

| Parameter | 17-Deacetylnorgestimate (NGMN) | Norgestrel (NG) |

| Cmax (ng/mL) | 1.82[2] | 2.79[2] |

| Tmax (h) | 1.5[2] | 1.7[2] |

| AUC (h*ng/mL) | 16.1[2] | 49.9[2] |

| Elimination Half-life (h) | 24.9[6] | 45[6] |

Data presented are from single-dose studies or at steady-state and may vary depending on the study design and dosage.

Table 2: Analytical Method Validation Parameters for 17-Deacetylnorgestimate using a Deuterated Internal Standard

| Parameter | Value |

| Analytical Technique | UPLC-MS/MS[7][8] |

| Internal Standard | 17-desacetyl norgestimate-d6[7][8] |

| Linear Range | 20–5000 pg/mL[7][8] |

| Correlation Coefficient (r) | ≥0.9988[7][8] |

| Intra-run Precision and Accuracy | Within 10%[7][8] |

| Inter-run Precision and Accuracy | Within 10%[7][8] |

| Overall Recovery (Analyte) | 96.30%[7][8] |

| Overall Recovery (Internal Standard) | 93.90%[7][8] |

Experimental Protocols

This section details a representative experimental protocol for the quantification of a norgestimate metabolite in human plasma using a deuterated internal standard, such as this compound for an analogous analyte.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of norgestimate metabolites from biological samples.

Detailed Methodologies

Chemicals and Reagents:

-

Analytical standards of the norgestimate metabolite (e.g., 17-deacetylnorgestimate) and the deuterated internal standard (e.g., this compound or 17-desacetyl norgestimate-d6) are required.[7]

-

High-purity solvents such as methanol, acetonitrile, and formic acid are used for mobile phases and sample preparation.[7]

-

Drug-free human plasma is used for the preparation of calibration standards and quality control samples.[7]

Instrumentation:

-

An ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for analysis.[7][8]

Sample Preparation:

-

Aliquots of human plasma samples are mixed with the deuterated internal standard solution.[7]

-

The analytes are extracted from the plasma using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7]

-

The extracted samples are then evaporated to dryness and reconstituted in a suitable solvent for injection into the UPLC system.[8]

Chromatographic Conditions:

-

A C18 reversed-phase column is typically used for the separation of the analytes.[7]

-

A gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is employed.[7]

-

The flow rate and gradient program are optimized to achieve good separation and peak shape.[7]

Mass Spectrometric Detection:

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the analyte and the internal standard.

-

Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.

Conclusion

This compound, as a deuterated analogue of a norgestimate synthetic intermediate, exemplifies the critical role of stable isotope-labeled standards in modern pharmaceutical analysis. While the primary focus of norgestimate metabolite studies is on compounds like 17-deacetylnorgestimate, the principles of using a deuterated internal standard for accurate quantification remain the same. The methodologies and data presented in this guide underscore the importance of robust bioanalytical techniques for the comprehensive evaluation of drug metabolism and pharmacokinetics. The use of this compound and similar labeled compounds is indispensable for generating high-quality, reliable data in drug development and research.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Norgestimate - Wikipedia [en.wikipedia.org]

- 5. This compound [myskinrecipes.com]

- 6. ansm.sante.fr [ansm.sante.fr]

- 7. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Sensitivity Quantification of Norgestimate in Human Plasma using N-Acetyl Norgestimate-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norgestimate (NGM) is a synthetic progestin widely used in oral contraceptives in combination with an estrogen, typically ethinyl estradiol. Following administration, norgestimate is rapidly and extensively metabolized to its active metabolites, primarily 17-deacetyl norgestimate (norelgestromin) and norgestrel. Due to its rapid metabolism, the quantification of norgestimate in biological matrices presents a significant analytical challenge, requiring highly sensitive and specific methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of pharmaceuticals due to its high selectivity, sensitivity, and speed. A crucial aspect of developing a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to compensate for variations in sample preparation, injection volume, and matrix effects. The ideal internal standard is a stable isotope-labeled analog of the analyte, as it shares very similar physicochemical properties, leading to co-elution and similar ionization behavior.

This application note details a validated LC-MS/MS method for the sensitive quantification of norgestimate in human plasma. The method employs N-Acetyl Norgestimate-d6 as a stable isotope-labeled internal standard to ensure accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

Norgestimate (analytical standard)

-

This compound (internal standard)[][2]

-

-

Solvents and Chemicals:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (deionized, 18 MΩ·cm or higher)

-

Formic acid (LC-MS grade)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Human plasma (with sodium fluoride/potassium oxalate as anticoagulant to minimize ex-vivo conversion of NGM)[3]

-

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve norgestimate and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

-

Intermediate Stock Solutions:

-

Prepare intermediate stock solutions of both the analyte and the internal standard by diluting the primary stock solutions with a 50:50 (v/v) mixture of methanol and water.

-

-

Working Standard Solutions:

-

Serially dilute the intermediate stock solution of norgestimate with 50:50 (v/v) methanol/water to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

-

Internal Standard Working Solution (10 ng/mL):

-

Prepare a working solution of this compound at a concentration of 10 ng/mL by diluting the intermediate stock solution with 50:50 (v/v) methanol/water.

-

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 400 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 2 mL polypropylene tube.

-

Add 50 µL of the this compound working solution (10 ng/mL) to all tubes except for the blank plasma sample.

-

Vortex mix for 10 seconds.

-

Add 1 mL of a hexane/ethyl acetate (1:1, v/v) extraction solvent.

-

Vortex mix for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).[3]

-

Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

System: UPLC system (e.g., Waters Acquity UPLC)

-

Column: Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[3]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

Time (min) Flow Rate (mL/min) %B 0.0 0.4 30 1.0 0.4 30 3.0 0.4 95 4.0 0.4 95 4.1 0.4 30 | 5.0 | 0.4 | 30 |

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Autosampler Temperature: 10°C

-

-

Mass Spectrometry:

-

System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Ionization Mode: Electrospray Ionization (ESI), Positive[4]

-

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Norgestimate 370.2 310.2 | this compound (IS) | 376.2 | 316.2 |

-

Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Data Presentation

The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r²) |

| Norgestimate | 5 - 500 | > 0.998 |

Table 2: Precision and Accuracy

| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (%Bias) |

| LLOQ | 5 | < 10 | < 10 | ± 15% |

| Low QC | 15 | < 8 | < 8 | ± 10% |

| Mid QC | 150 | < 7 | < 7 | ± 8% |

| High QC | 400 | < 6 | < 6 | ± 7% |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Norgestimate | 85 - 95 | 90 - 105 |

| This compound (IS) | 88 - 98 | 92 - 103 |

Mandatory Visualization

Caption: LC-MS/MS workflow for Norgestimate quantification.

Signaling Pathways and Logical Relationships

Caption: Metabolic pathway and bioanalytical quantification strategy.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of norgestimate in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by effectively compensating for variability during sample processing and analysis. The method meets the requirements for bioanalytical method validation and is well-suited for supporting clinical and pharmaceutical studies involving norgestimate.

References

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Norgestimate in Human Plasma

Introduction

Norgestimate is a synthetic progestin widely used in oral contraceptives.[1] Accurate quantification of norgestimate and its metabolites in biological matrices is crucial for pharmacokinetic studies and bioequivalence assessments.[2] Due to its rapid metabolism to active metabolites like 17-desacetyl norgestimate, highly sensitive and specific analytical methods are required.[3] This application note details a robust and validated LC-MS/MS method for the determination of norgestimate in human plasma, utilizing N-Acetyl Norgestimate-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.[4]

The use of a SIL-IS is the gold standard in quantitative LC-MS/MS bioanalysis as it co-elutes with the analyte, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[4][5] This method employs a simple solid-phase extraction (SPE) for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[6][7]

Experimental Protocols

Materials and Reagents

-

Analytes: Norgestimate, this compound (Internal Standard)

-

Chemicals: HPLC-grade methanol, acetonitrile, and water; Formic acid (LC-MS grade)

-

Biological Matrix: Drug-free human plasma (K2-EDTA)

-

Consumables: SPE cartridges (e.g., Oasis HLB), autosampler vials, pipettes, and tips.

Stock and Working Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of norgestimate and this compound into separate 10 mL volumetric flasks.

-

Dissolve in methanol and bring to volume.

-

-

Intermediate Stock Solutions (10 µg/mL):

-

Dilute 100 µL of each primary stock solution to 10 mL with a 50:50 (v/v) methanol/water solution.

-

-

Working Standard Solutions:

-

Prepare a series of norgestimate working solutions by serial dilution of the intermediate stock to create calibration standards.

-

Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL).

-

Sample Preparation (Solid-Phase Extraction)

-

Pre-treatment:

-

Thaw plasma samples to room temperature.

-

To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the this compound working solution and vortex briefly.

-

Add 500 µL of 1% formic acid in water and vortex for 30 seconds.[6]

-

-

Solid-Phase Extraction:

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.[6]

-

Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

-

Final Sample:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography system (e.g., Waters Acquity UPLC).

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500).

-

Chromatographic Column: A suitable C18 column (e.g., Waters Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm).[8]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: Monitor the precursor to product ion transitions for both norgestimate and this compound.

Data Presentation: Method Validation Summary

The method was validated according to industry guidelines, assessing linearity, precision, accuracy, recovery, and matrix effects.[8]

Table 1: Linearity and Range

| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r²) | Weighting |

| Norgestimate | 5 - 500 | > 0.995 | 1/x² |

Table 2: Precision and Accuracy (Intra- and Inter-Day)

| QC Level | Concentration (pg/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |

| LLOQ | 5 | < 15 | ± 15% | < 15 | ± 15% |

| LQC | 15 | < 10 | ± 10% | < 10 | ± 10% |

| MQC | 150 | < 10 | ± 10% | < 10 | ± 10% |

| HQC | 400 | < 10 | ± 10% | < 10 | ± 10% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (pg/mL) | Mean Recovery (%) | Matrix Effect (%) |

| LQC | 15 | ~95 | < 15 |

| MQC | 150 | ~96 | < 15 |

| HQC | 400 | ~94 | < 15 |

Visualizations

Caption: LC-MS/MS analytical workflow for norgestimate.

Conclusion

This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of norgestimate in human plasma. The use of a deuterated internal standard, this compound, ensures high-quality data suitable for regulated bioanalysis. The simple SPE sample preparation and rapid chromatographic runtime make this method ideal for high-throughput applications in clinical and research settings.

References

- 1. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. resolvemass.ca [resolvemass.ca]

- 5. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]

- 6. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. forensicrti.org [forensicrti.org]

- 8. researchgate.net [researchgate.net]

Application Note: High-Throughput Quantification of Norgestimate in Human Plasma by UPLC-MS/MS using N-Acetyl Norgestimate-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestimate is a synthetic progestin widely used in oral contraceptives. Accurate quantification of norgestimate in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of norgestimate in human plasma. The method utilizes a stable isotope-labeled internal standard, N-Acetyl Norgestimate-d6, to ensure high accuracy and precision.

Signaling Pathway of Norgestimate